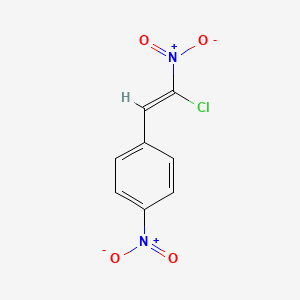
Tnik-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Traf2 and Nck interacting kinase inhibitor 4 (Tnik-IN-4) is a compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets Traf2 and Nck interacting kinase (TNIK), a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation . TNIK plays a crucial role in the Wnt signaling pathway, making it a promising target for cancer therapy and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tnik-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its inhibitory properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
Applications De Recherche Scientifique
Tnik-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit TNIK, which plays a critical role in cancer cell proliferation, invasion, and metastasis. .
Neuropsychiatric Disorders: TNIK is also involved in neuronal growth and synaptic formation.
Metabolic Disorders: Recent studies suggest that TNIK inhibition may have therapeutic potential in metabolic disorders by regulating lipid and glucose metabolism.
Drug Resistance: This compound is being explored as a potential agent to overcome drug resistance in cancer therapy by targeting TNIK-mediated pathways.
Mécanisme D'action
Tnik-IN-4 exerts its effects by binding to the active site of TNIK, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4), and its inhibition blocks the aberrant Wnt/β-catenin signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
NCB-0594: A TNIK inhibitor studied for its effects on colorectal cancer.
NCB-1234: A compound with similar inhibitory activity against TNIK, used in various preclinical studies.
Uniqueness of Tnik-IN-4
This compound stands out due to its high selectivity and potency in inhibiting TNIK. Its unique chemical structure allows for effective binding to the TNIK active site, making it a promising candidate for further development in cancer therapy and other diseases .
Propriétés
Formule moléculaire |
C20H16FN3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
6-(6-amino-5-methoxypyridin-3-yl)-3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H16FN3O3/c1-26-18-9-14(10-23-19(18)22)13-4-7-16-17(8-13)27-20(25)24(16)11-12-2-5-15(21)6-3-12/h2-10H,11H2,1H3,(H2,22,23) |
Clé InChI |
RQFMJZLSYXPUQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)





![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)



![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)

